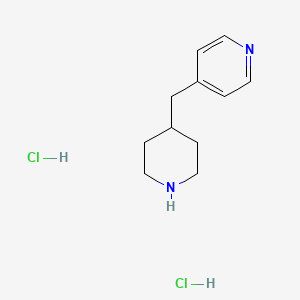
4-Chloro-1-methyl-2-methylsulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-2-methylsulfonylbenzene is an organosulfur compound with the molecular formula C8H9ClO2S and a molecular weight of 204.68 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a dioxo-lambda~6~-sulfane moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 4-Chloro-1-methyl-2-methylsulfonylbenzene typically involves the reaction of 5-chloro-2-methylphenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfone group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-Chloro-1-methyl-2-methylsulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfides, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Chloro-1-methyl-2-methylsulfonylbenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfone groups into target molecules. It also serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-methyl-2-methylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, resulting in various biological effects. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
4-Chloro-1-methyl-2-methylsulfonylbenzene can be compared with other similar compounds, such as:
(4-Chloro-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: This compound has a similar structure but with the chloro group in a different position on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.
(5-Bromo-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity. Bromine is larger and more polarizable than chlorine, which can influence the compound’s interactions with other molecules.
(5-Chloro-2-methylphenyl)(ethyl)dioxo-lambda~6~-sulfane: The replacement of the methyl group with an ethyl group can alter the compound’s steric and electronic properties, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H9ClO2S |
|---|---|
Poids moléculaire |
204.67 g/mol |
Nom IUPAC |
4-chloro-1-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |
Clé InChI |
WECRCSHTOLLXKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine](/img/structure/B1369630.png)


![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)



![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)
